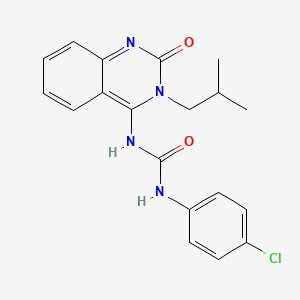
Mercury(1+), (2-ethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(1+), (2-ethoxyethyl)- is an organomercury compound with the chemical formula C4H10HgO. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with low viscosity and low odor, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(1+), (2-ethoxyethyl)- typically involves the reaction of mercury salts with 2-ethoxyethanol. One common method is the reaction of mercury(II) acetate with 2-ethoxyethanol in the presence of a base, such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of Mercury(1+), (2-ethoxyethyl)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of appropriate safety measures to prevent exposure to toxic mercury vapors. The reaction is carried out in large reactors, and the product is purified using distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Mercury(1+), (2-ethoxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the mercury atom and the ethoxyethyl group.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of mercury(II) compounds.
Reduction: Reduction of Mercury(1+), (2-ethoxyethyl)- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of elemental mercury and the corresponding alcohol.
Substitution: The ethoxyethyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include mercury(II) compounds, elemental mercury, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Mercury(1+), (2-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the effects of mercury on biological systems.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Mercury(1+), (2-ethoxyethyl)- involves its interaction with cellular components, particularly proteins and enzymes. The mercury atom can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in oxidative stress, disruption of calcium homeostasis, and interference with neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: A well-known organomercury compound with similar toxicological properties.
Ethylmercury: Another organomercury compound used in vaccines as a preservative.
Phenylmercury: Used in antifungal and antibacterial agents.
Uniqueness
Mercury(1+), (2-ethoxyethyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and applications compared to other organomercury compounds. Its low viscosity and low odor make it particularly suitable for use in various industrial and research applications.
Propiedades
Número CAS |
141845-32-1 |
|---|---|
Fórmula molecular |
C4H9HgO+ |
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
2-ethoxyethylmercury(1+) |
InChI |
InChI=1S/C4H9O.Hg/c1-3-5-4-2;/h1,3-4H2,2H3;/q;+1 |
Clave InChI |
HUALNNBMTCXOPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOCC[Hg+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)




![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)






